molecular formula C24H20FNO4 B8178311 N-Fmoc-N-(2-fluorobenzyl)-glycine

N-Fmoc-N-(2-fluorobenzyl)-glycine

Cat. No.: B8178311
M. Wt: 405.4 g/mol
InChI Key: BRVAIIZVRBIKOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-N-(2-fluorobenzyl)-glycine (CAS 2385070-08-4) is a specialized, fluorinated amino acid derivative designed for advanced peptide research and synthesis. This compound serves as a key non-canonical building block in Solid-Phase Peptide Synthesis (SPPS), where the Fmoc (9-fluorenylmethoxycarbonyl) group provides a base-labile protecting group for the amine functionality, allowing for orthogonal synthesis strategies . The incorporation of a 2-fluorobenzyl moiety onto the glycine nitrogen atom makes this compound particularly valuable for investigating the "fluorous effect" in peptide engineering. Fluorination is a powerful strategy to impart biomacromolecules with unique properties, such as enhanced metabolic stability, improved binding affinity, and modified conformational dynamics . Researchers utilize this amino acid analog to develop novel fluorinated peptides for applications in drug discovery, biosensing, and the creation of supramolecular biomaterials . The presence of fluorine can intramolecularly influence the chemical environment within peptide scaffolds and potentiate long-range intermolecular organization via fluorine-fluorine interactions, which can direct peptide assembly into nano- and micro-structures . Furthermore, the 19F atom can be exploited as a sensitive spectroscopic handle in NMR studies to probe peptide conformation, solvation, and ligand-receptor interactions . With a molecular formula of C24H20FNO4 and a molecular weight of 405.42 g/mol, this reagent is characterized by a high purity of 97% . It is supplied as a solid and should be stored at room temperature. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl-[(2-fluorophenyl)methyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO4/c25-22-12-6-1-7-16(22)13-26(14-23(27)28)24(29)30-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21H,13-15H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVAIIZVRBIKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Context of Unnatural Amino Acids in Peptide Science

Unnatural amino acids, which are not among the 20 common protein-coding amino acids, are crucial tools in modern drug discovery and protein engineering. sigmaaldrich.comnih.gov Their incorporation into peptide chains allows for the creation of peptides with enhanced stability, altered conformations, and novel biological activities. sigmaaldrich.comcpcscientific.comjpt.com Unlike their natural counterparts, peptides containing unnatural amino acids are often resistant to degradation by enzymes in the body, a significant advantage for therapeutic applications. cpcscientific.com The vast structural diversity of unnatural amino acids provides a powerful platform for designing peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved drug-like properties. sigmaaldrich.com

Significance of N Substituted Glycine Derivatives in Medicinal Chemistry

N-substituted glycine (B1666218) derivatives, such as N-Fmoc-N-(2-fluorobenzyl)-glycine, represent a particularly important subclass of unnatural amino acids. nih.govontosight.ai By modifying the nitrogen atom of the glycine backbone, researchers can introduce a wide variety of functional groups, influencing the peptide's shape, flexibility, and interactions with biological targets. nih.govnih.gov This strategic modification can lead to the development of peptides with enhanced potency and selectivity. jpt.com A notable class of N-substituted glycine polymers, known as peptoids, are recognized for their ease of synthesis and resistance to proteolysis, making them valuable in drug discovery and materials science. nih.govproquest.com

Role of Fluorenylmethyloxycarbonyl Fmoc Protecting Group in Peptide Synthesis

The fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, particularly in a technique called solid-phase peptide synthesis (SPPS). wikipedia.orgaltabioscience.com It serves as a temporary shield for the amine group of an amino acid, preventing unwanted reactions during the step-by-step assembly of a peptide chain. The key advantage of the Fmoc group is that it can be easily removed under mild basic conditions, typically with a solution of piperidine, without affecting other sensitive parts of the peptide or the solid support it is being built on. wikipedia.orgchempep.com This "orthogonality" is crucial for the efficient and clean synthesis of complex peptides, including those containing post-translational modifications. nih.gov

Overview of the 2 Fluorobenzyl Moiety in Unnatural Amino Acid Design

Asymmetric Synthesis of N-Fluorobenzyl Glycine (B1666218) Derivatives

The creation of enantiomerically pure N-substituted amino acids is crucial for their application in pharmaceuticals and biologically active peptides. Asymmetric synthesis methods provide routes to these chiral building blocks.

A prominent and highly effective method for the asymmetric synthesis of α-amino acids involves the use of chiral Ni(II) complexes of glycine Schiff bases. nih.govnih.govehu.es In this approach, a chiral auxiliary, often derived from an amino acid like proline, is incorporated into a Schiff base with glycine. This Schiff base then coordinates with a Ni(II) ion to form a planar complex. nih.govresearchgate.net The chiral auxiliary creates a specific steric environment around the glycine α-carbon, directing the approach of an electrophile, such as 2-fluorobenzyl bromide, to one face of the complex. beilstein-journals.orgnih.gov

This method allows for the highly diastereoselective alkylation of the glycine unit. nih.gov After the alkylation step, the newly synthesized N-(2-fluorobenzyl)-glycine can be liberated from the complex by acid hydrolysis, and the chiral auxiliary can often be recovered and reused. nih.gov The resulting amino acid can then be protected with an Fmoc group. This strategy has been successfully applied to the gram-scale synthesis of various fluorinated amino acids with high enantiomeric purity. nih.govbeilstein-journals.orgnih.gov

Diastereoselective alkylation of glycine enolates or their equivalents is another powerful strategy for asymmetric amino acid synthesis. nih.gov This method often employs a chiral phase-transfer catalyst to control the stereochemical outcome of the alkylation reaction. acs.org

In a typical setup, a glycine imine, such as N-(diphenylmethylene)glycine ethyl ester, is deprotonated to form a nucleophilic enolate. In the presence of a chiral phase-transfer catalyst, this enolate reacts with an alkylating agent, like 2-fluorobenzyl bromide. The chiral catalyst forms a non-covalent complex with the enolate, effectively shielding one face and directing the alkylating agent to the other, thus inducing asymmetry. acs.org This approach has demonstrated high yields and excellent enantioselectivities for a variety of alkylating agents. acs.org

Solution-Phase Synthetic Approaches

Synthesis via N-Fmoc-Glycinal Intermediates

An alternative solution-phase strategy involves the use of an aldehyde intermediate, specifically N-Fmoc-glycinal. This method proceeds via reductive amination. The synthesis begins with the preparation of an N-Fmoc-protected α-formylglycine (FGly) building block, where the aldehyde functionality is typically protected as an acetal (B89532) to prevent unwanted side reactions. nih.gov

In this synthetic pathway, the N-Fmoc-glycinal (or its protected acetal form) is reacted with 2-fluorobenzylamine. The initial reaction forms a Schiff base or imine intermediate, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Following the reductive amination step, if an acetal was used, it must be deprotected under acidic conditions to yield the final product. This submonomer strategy is particularly useful in combinatorial chemistry and for creating diverse libraries of N-substituted glycine derivatives. nih.gov

Applications of N Fmoc N 2 Fluorobenzyl Glycine in Advanced Chemical Research

Peptidomimetic and Unnatural Peptide Synthesis

The incorporation of N-Fmoc-N-(2-fluorobenzyl)-glycine into peptide chains allows for the creation of unnatural peptides and peptidomimetics with tailored properties. These modified peptides often exhibit enhanced stability, conformational rigidity, and altered biological activity compared to their natural counterparts.

Design and Incorporation into Constrained Peptide and Peptoid Architectures

This compound serves as a key monomer in the synthesis of peptoids, which are N-substituted glycine (B1666218) oligomers. nih.govnih.govstanford.edu The submonomer solid-phase synthesis method is commonly employed for creating these sequence-defined polymers. nih.gov The process involves the iterative acylation of a resin-bound amine followed by displacement with a primary amine, allowing for the precise incorporation of a wide variety of side chains. nih.gov The use of N-substituted glycine monomers like this compound results in an achiral, flexible oligomeric backbone that lacks hydrogen bond donors, a defining characteristic of peptoids. nih.gov

The introduction of the bulky 2-fluorobenzyl group on the nitrogen atom of the glycine residue imparts significant steric hindrance, which can be strategically utilized to create constrained peptide and peptoid architectures. This steric bulk can influence the local conformation around the N-substituted glycine unit, promoting specific secondary structures such as helices and loops. nih.gov Peptoids composed of α-chiral monomers, a related class of N-substituted glycines, are known to form stable helical structures. nih.gov While direct studies on the specific conformations induced by the 2-fluorobenzyl group are limited, the principle of using sterically demanding N-substituents to control peptide and peptoid folding is well-established. nih.govresearchgate.net

Modulation of Conformation and Biological Activity through N-Substitution

The N-substitution in this compound plays a crucial role in modulating the conformational landscape and, consequently, the biological activity of the resulting peptides. The presence of the substituent on the backbone nitrogen atom restricts the accessible conformational space of the peptide chain. nih.govchemrxiv.orgresearchgate.net This reduction in conformational flexibility can pre-organize the peptide into a bioactive conformation, potentially leading to enhanced binding affinity for its biological target. nih.gov

Furthermore, the 2-fluorobenzyl group itself introduces specific electronic and steric properties. The fluorine atom can participate in unique non-covalent interactions, such as fluorine-protein interactions, which can further influence binding and activity. smolecule.com While direct evidence for the modulation of biological activity by the 2-fluorobenzyl group in peptides is not extensively documented, studies on analogous N-alkylated peptides have shown that such modifications can significantly impact their therapeutic potential. researchgate.net For instance, N-methylation of peptide backbones has been shown to dramatically affect cell permeability. nih.gov

Development of Enzyme-Stable Pseudopeptide Analogues

A significant challenge in the development of peptide-based therapeutics is their susceptibility to proteolytic degradation. nih.gov The amide bonds in natural peptides are readily cleaved by proteases, leading to a short in vivo half-life. nih.gov The incorporation of N-substituted amino acids like this compound is a key strategy to overcome this limitation.

The absence of a hydrogen atom on the amide nitrogen prevents the recognition and cleavage by many proteases, thereby enhancing the metabolic stability of the peptide. nih.govnih.gov Peptoids, being polymers of N-substituted glycines, are inherently resistant to proteolysis. nih.govstanford.edu The introduction of fluorinated amino acids has also been explored as a strategy to increase proteolytic stability, although the effects can be complex and depend on the specific enzyme and the position of the fluorinated residue. nih.gov By combining N-substitution with fluorination, as in this compound, it is possible to design pseudopeptide analogues with significantly improved resistance to enzymatic degradation, a critical attribute for therapeutic applications. nih.gov

Bioconjugation and Bioorthogonal Chemistry Applications

The unique chemical properties of this compound make it a valuable tool in the fields of bioconjugation and bioorthogonal chemistry. These techniques involve the specific and efficient labeling of biomolecules in complex biological environments.

The fluorine atom in the 2-fluorobenzyl group can serve as a ¹⁹F NMR probe. smolecule.com This allows for the non-invasive study of peptide-protein interactions and conformational changes in a biological setting. The fluorine signal provides a clear window in the NMR spectrum, free from the background signals of biological macromolecules.

While the 2-fluorobenzyl group itself is not typically used for direct ligation, the Fmoc-N-substituted glycine scaffold can be readily modified to incorporate bioorthogonal functional groups. For instance, related Fmoc-N-substituted glycines have been synthesized with azide (B81097) or alkyne functionalities, enabling their participation in highly specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.netmdpi.comresearchgate.netnih.gov These reactions are bioorthogonal, meaning they proceed with high efficiency and selectivity in biological media without interfering with native biochemical processes. researchgate.netmdpi.com The incorporation of this compound derivatives bearing such handles would allow for the precise attachment of imaging agents, drug molecules, or other probes to peptides and peptoids.

Material Science and Self-Assembled Systems

The ability of certain molecules to spontaneously organize into well-defined nanostructures is a cornerstone of modern material science. This compound and related compounds have shown significant promise in this area, particularly in the formation of hydrogels.

Formation of Low Molecular Weight Gelators (LMWGs) and Hydrogels

Fmoc-protected amino acids and short peptides are well-known for their ability to act as low molecular weight gelators (LMWGs), forming extensive fibrillar networks that can immobilize large volumes of water to create hydrogels. manchester.ac.uknih.govnih.govrsc.orgresearchgate.net The primary driving forces for this self-assembly are the π-π stacking interactions between the aromatic fluorenyl groups of the Fmoc moiety and hydrogen bonding between the peptide backbones. manchester.ac.uk

The introduction of the N-(2-fluorobenzyl) group can further influence the self-assembly process. The aromatic nature of the benzyl (B1604629) group can contribute to the π-π stacking interactions, potentially enhancing the stability and mechanical properties of the resulting hydrogel. The fluorine atom can also introduce additional non-covalent interactions that modulate the packing of the molecules within the fibrillar network. While specific studies on hydrogels formed from peptides containing this compound are limited, the general principles of Fmoc-peptide self-assembly suggest its potential as a versatile building block for the creation of novel hydrogel materials with tunable properties for applications in tissue engineering, drug delivery, and 3D cell culture. nih.govnih.gov

Below is a table summarizing the properties and applications of related Fmoc-amino acid-based hydrogels:

Fmoc-Amino Acid/PeptideGelation PropertiesPotential Applications
Fmoc-Phenylalanine (Fmoc-F)Forms metastable hydrogels. rsc.orgresearchgate.netScaffolds for cell culture. nih.gov
Fmoc-Tyrosine (Fmoc-Y)Forms hydrogels with different fibrillar packing compared to Fmoc-F. rsc.orgresearchgate.netDrug delivery. nih.gov
Fmoc-Tryptophan (Fmoc-W)Forms hydrogels with antimicrobial activity. nih.govAntibacterial materials. nih.gov
Fmoc-Methionine (Fmoc-M)Forms hydrogels with antimicrobial activity. nih.govAntibacterial materials. nih.gov
Fmoc-Leucine (Fmoc-L)Can be co-assembled with other Fmoc-amino acids to form functional hydrogels. nih.govTunable biomaterials. nih.gov
Fmoc-K1, K2, K3 (Cationic Hexapeptides)Form self-supporting hydrogels that can act as a cell growth matrix. nih.govTissue engineering. nih.gov

Engineering Functionalized Polymers and Nanostructured Materials

The incorporation of this compound into polymer chains allows for the creation of functionalized polymers with unique properties. Peptoids, or poly-N-substituted glycines, are a class of bio-inspired polymers that offer chemical diversity and stability. peptoids.orgnih.gov The synthesis of these polymers often utilizes the submonomer method on a solid support, where the Fmoc group plays a crucial role in protecting the amine during the coupling steps. nih.govresearchgate.net The 2-fluorobenzyl side chain of this compound introduces specific characteristics to the resulting polymer. The fluorine atom can influence the polymer's conformational stability and electronic properties. acs.orgnih.govnih.govfoldingathome.orgacs.org

The ability of peptoids to self-assemble into well-defined nanostructures is a key area of research. peptoids.orgosti.govnanosheets.org By designing peptoid sequences with specific monomer arrangements, researchers can create nanomaterials such as nanosheets, nanotubes, and micelles. peptoids.orgosti.govnanosheets.orgnih.gov The inclusion of fluorinated monomers like this compound can impact the morphology and properties of these nanostructures. For instance, the hydrophobicity and steric bulk of the 2-fluorobenzyl group can influence the packing of peptoid chains, leading to the formation of distinct nanostructures. peptoids.org These peptoid-based nanomaterials have potential applications in biomimetic coatings, tissue engineering, and drug delivery. peptoids.orgnih.govosti.gov

Table 1: Examples of Peptoid-Based Nanomaterials and their Potential Applications

NanostructureMonomer CharacteristicsPotential Applications
NanosheetsAlternating hydrophobic and ionic monomersMolecular recognition, catalysis, templates for inorganic material growth. peptoids.org
NanotubesDesigned sequences promoting curvatureBiosensor fabrication. osti.gov
MicellesAmphiphilic block copolymersDrug delivery. nih.gov

Catalysis and Sensing Applications

The precise control over the sequence and side-chain functionality of peptoids makes them attractive scaffolds for the development of novel catalysts and sensors. nih.govnih.govresearchgate.net By incorporating specific functional groups, peptoids can be designed to mimic the active sites of enzymes or to bind selectively to target molecules. nih.govacs.org

In the realm of catalysis, peptoids can serve as ligands for metal centers, creating biomimetic catalysts for a variety of chemical transformations. acs.org The introduction of monomers like this compound can influence the catalytic activity by modifying the steric and electronic environment around the active site. The fluorine atom on the benzyl ring can affect the electronic properties of the ligand, potentially tuning the reactivity of the metal center. acs.orgnih.govnih.govfoldingathome.orgacs.org Researchers have demonstrated that peptoid-based catalysts can be effective in reactions such as organophosphate degradation. acs.org

Peptoids are also being explored for the development of chemical sensors. rsc.orgacs.orgnih.govnih.gov By attaching a signaling moiety, such as a fluorophore, to a peptoid sequence designed to bind a specific analyte, highly selective and sensitive sensors can be created. rsc.orgnih.gov The incorporation of fluorinated monomers could potentially enhance the performance of these sensors. For example, the unique electronic properties of the 2-fluorobenzyl group might contribute to more specific interactions with the target analyte or influence the photophysical properties of the fluorescent reporter. Peptoid-based sensors have shown promise for the detection of various analytes, including metal ions and small molecules like hydrogen sulfide. rsc.orgacs.orgnih.gov

Table 2: Research Findings on Peptoid-Based Catalysts and Sensors

ApplicationPeptoid Design PrincipleKey Finding
CatalysisMetal-coordinating peptoid membranesCertain Co²⁺-containing peptoid membranes show high efficiency in degrading nerve agent simulants. acs.org
SensingPeptoid oligomers coupled to a fluorophoreA modular platform for developing selective fluorescent sensors for toxic metal ions has been demonstrated. rsc.org
SensingCrystalline 2D nanomembranes with H₂S-responsive probesCrystalline peptoid-based sensors exhibit stronger fluorescence and higher sensitivity for H₂S detection in live cells compared to amorphous controls. acs.orgnih.gov
SensingCoumarin-containing peptoid with a Cu²⁺ complexA "turn-on" fluorescent sensor for cyanide has been developed. nih.gov

Computational and Theoretical Studies on N Fmoc N 2 Fluorobenzyl Glycine and Its Analogs

Molecular Docking and Virtual Screening in Ligand Design

Molecular docking and virtual screening are pivotal computational techniques in the rational design of ligands and inhibitors. While specific docking studies on N-Fmoc-N-(2-fluorobenzyl)-glycine are not extensively documented in publicly available literature, the principles of these methods can be applied to understand its potential interactions with biological targets.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. For a molecule like this compound, with its bulky Fmoc group and the fluorinated benzyl (B1604629) moiety, docking studies would be crucial in identifying potential binding pockets and elucidating the binding mode. The 2-fluorobenzyl group, in particular, can influence binding affinity and selectivity through specific interactions. vulcanchem.com The fluorine atom can alter π-π stacking interactions with aromatic residues in a protein's binding site, potentially leading to enhanced binding. vulcanchem.com

Virtual screening, a broader application of docking, involves the computational screening of large libraries of compounds against a target protein. Analogs of this compound could be designed and screened in silico to identify candidates with improved binding characteristics. This approach accelerates the discovery of lead compounds by prioritizing molecules for synthesis and experimental testing.

Table 1: Key Features of this compound for Molecular Docking

Structural FeaturePotential InteractionSignificance in Ligand Design
Fmoc Group Hydrophobic and π-π stacking interactionsProvides a large surface area for interaction with non-polar pockets; can be a key determinant of binding orientation.
2-Fluorobenzyl Group Hydrophobic, π-π stacking, and halogen bonding interactionsThe ortho-fluorine atom can modulate electronic properties and participate in specific interactions, enhancing binding affinity and selectivity. vulcanchem.com
Glycine (B1666218) Backbone Hydrogen bonding (amide and carboxyl groups)Allows for specific hydrogen bond formation with polar residues in the binding site, contributing to binding specificity.

Molecular Dynamics Simulations to Understand Conformational Behavior

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to study the conformational behavior of molecules like this compound in various environments. rsc.org These simulations can reveal the flexibility of the molecule, the preferred conformations it adopts, and how it interacts with solvent molecules. nih.gov

For this compound, MD simulations could elucidate the conformational landscape of the molecule. The bulky Fmoc and 2-fluorobenzyl groups introduce significant steric hindrance, which will influence the accessible conformations of the glycine backbone. Understanding this conformational behavior is critical, as it dictates the molecule's ability to bind to a specific target.

Table 2: Potential Applications of Molecular Dynamics Simulations for this compound

Simulation FocusResearch QuestionPotential Insights
Conformational Analysis What are the preferred shapes of the molecule in solution?Identification of low-energy conformations; understanding the flexibility of the molecule. nih.gov
Solvation Studies How does the molecule interact with water or other solvents?Assessment of solubility; understanding the role of solvent in conformational preferences.
Aggregation Behavior Does the molecule tend to self-associate in solution?Insights into potential aggregation mechanisms, driven by interactions like π-π stacking of the Fmoc groups. researchgate.netrsc.org
Binding Dynamics How does the molecule behave when bound to a target protein?Understanding the stability of the bound complex; identifying key interactions that maintain the bound state.

Quantum Chemical Calculations (e.g., Electronic Effects of Fluorine Substitution)

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure of molecules. These methods are particularly useful for understanding the effects of substituent groups, such as the fluorine atom in this compound.

The substitution of a hydrogen atom with a fluorine atom on the benzyl ring has significant electronic consequences. researchgate.net Fluorine is highly electronegative, leading to a redistribution of electron density within the molecule. This can affect the molecule's reactivity, polarity, and intermolecular interactions. researchgate.net

Quantum chemical calculations can be used to compute various properties of this compound, including:

Molecular Electrostatic Potential (MEP): The MEP map reveals the regions of positive and negative electrostatic potential on the molecule's surface, which are crucial for understanding non-covalent interactions.

Dipole Moment: The magnitude and direction of the dipole moment are influenced by the fluorine atom and affect the molecule's solubility and interaction with polar environments. researchgate.net

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for predicting the molecule's chemical reactivity and electronic properties.

The introduction of the fluorine atom can also lead to the formation of specific non-covalent interactions, such as C-F···H and C-F···π interactions, which can play a role in the stabilization of protein-ligand complexes. researchgate.net Quantum chemical calculations are essential for accurately describing and quantifying the strength of these interactions.

Table 3: Predicted Electronic Effects of Fluorine Substitution in this compound

PropertyEffect of Fluorine SubstitutionSignificance
Electron Density Withdrawal of electron density from the benzyl ring due to high electronegativity.Alters the reactivity and interaction potential of the aromatic ring. researchgate.net
Dipole Moment Increase in the overall molecular dipole moment. researchgate.netInfluences solubility and interactions with polar molecules and protein environments.
Intermolecular Interactions Potential for halogen bonding and other non-covalent interactions involving fluorine. researchgate.netCan contribute to enhanced binding affinity and specificity for a biological target.

Future Perspectives and Emerging Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of N-Fmoc-N-(2-fluorobenzyl)-glycine and its analogs is poised for significant evolution, driven by the principles of green chemistry and the demand for enantiomerically pure compounds.

Current synthetic methodologies typically involve a two-step process: N-alkylation of glycine (B1666218) with 2-fluorobenzyl bromide, followed by the protection of the resulting secondary amine with Fmoc-Cl or Fmoc-Osu. vulcanchem.com While effective, future research will likely focus on optimizing these routes for greater efficiency and sustainability.

Key research directions include:

Green Solvents and Catalysis: The pharmaceutical industry is actively seeking to replace hazardous solvents like DMF and DCM, which are commonly used in peptide synthesis. nih.govtandfonline.comrsc.org Research into greener alternatives such as propylene (B89431) carbonate, anisole, or N-octylpyrrolidone (NOP) for the synthesis of Fmoc-amino acids is a critical future direction. tandfonline.comrsc.org Furthermore, developing catalytic, atom-economical methods that minimize waste is a paramount goal. rsc.org

Asymmetric Synthesis: For many biological applications, obtaining a single enantiomer of a chiral molecule is crucial. While the glycine backbone of the target compound is achiral, its incorporation into larger chiral structures necessitates high-purity starting materials. Advanced asymmetric synthesis strategies, such as the use of chiral Ni(II)-Schiff base complexes, offer a pathway to enantiomerically pure N-substituted amino acids. beilstein-journals.orgnih.gov These methods allow for the stereocontrolled alkylation of a glycine equivalent, providing access to tailor-made amino acids with high enantiomeric excess. beilstein-journals.orgnih.govethz.ch

Flow Chemistry and Automation: Continuous flow synthesis offers advantages in safety, scalability, and efficiency over traditional batch processes. Integrating the synthesis of this compound into automated flow platforms could streamline its production, reduce manual handling of hazardous reagents, and allow for precise control over reaction parameters, leading to higher yields and purity.

In Situ Deprotection Protocols: Innovations in solid-phase peptide synthesis (SPPS) that reduce solvent consumption are highly desirable. "In situ" Fmoc removal strategies, where the deprotection agent is added directly to the coupling cocktail, can save significant amounts of solvent by eliminating intermediate washing steps. peptide.comrsc.org Adapting these protocols for use with specialized monomers like this compound would represent a significant step towards more sustainable peptide manufacturing. nih.gov

Exploration of Novel Biological Scaffolds and Therapeutic Modalities

The incorporation of this compound into peptides and peptide-like structures (peptidomimetics) offers a powerful tool for drug discovery. Its distinct structural features can be leveraged to create novel therapeutic agents with enhanced properties.

N-substituted glycine oligomers, known as peptoids, are a class of peptide mimics that exhibit high biological activity while being resistant to proteolytic degradation—a major advantage over natural peptides. nih.govproquest.com The 2-fluorobenzyl group of the title compound provides a unique side chain that can profoundly influence the structure and function of these peptoids.

Emerging research areas are:

Conformationally Constrained Peptidomimetics: The steric bulk of the 2-fluorobenzyl group can restrict the conformational freedom of the peptide backbone. vulcanchem.com This can be used to lock a peptide into a specific bioactive conformation, potentially increasing its potency and receptor selectivity. researchgate.netnih.govnih.gov Future research will involve synthesizing and screening libraries of peptides containing this residue to understand its precise influence on secondary structures like β-turns and helices. nih.gov

Enhanced Binding Affinity through Fluorine Chemistry: The fluorine atom on the benzyl (B1604629) ring is highly electronegative and can alter local electronic properties. vulcanchem.comnih.gov This can lead to enhanced binding interactions with biological targets through non-covalent interactions such as dipole-dipole or orthogonal multipolar interactions. The fluorine atom can also improve binding to hydrophobic pockets within proteins. vulcanchem.comnih.gov The strategic placement of this fluorinated residue within a peptide sequence could become a key strategy for modulating binding affinity and specificity. nih.govrsc.orgnih.gov

Novel Antimicrobial Peptides: There is a pressing need for new antibiotics to combat resistant bacteria. Fmoc-modified amino acids have themselves been shown to possess antimicrobial properties. nih.gov The unique combination of the Fmoc group and the fluorobenzyl moiety could be exploited to design novel, short, proteolytically stable antimicrobial peptides. frontiersin.org

Advanced Applications in Bio-Inspired Materials and Nanotechnology

The self-assembly of Fmoc-amino acids into nanostructured materials is a rapidly growing field. nih.govbeilstein-journals.org The inherent hydrophobicity and aromaticity of the Fmoc group drive the formation of structures like nanofibers, tapes, and hydrogels through π-π stacking and hydrogen bonding. nih.govresearchgate.net this compound is an ideal building block for creating a new generation of functional, bio-inspired materials.

Future research will likely focus on:

Functional Hydrogels for Cell Culture and Drug Delivery: Fmoc-amino acid hydrogels can mimic the extracellular matrix, providing scaffolds for 2D and 3D cell culture. beilstein-journals.orgresearchgate.net The properties of these gels can be tuned by the choice of amino acid. The 2-fluorobenzyl group could impart unique properties to these hydrogels, such as altered mechanical stiffness or specific interactions with cells. These hydrogels could also serve as depots for the controlled release of therapeutic agents. nih.govresearchgate.net

Bioconjugation and Surface Functionalization: N-substituted Fmoc-glycine derivatives are valuable tools for bioconjugation, allowing for the attachment of biomolecules to surfaces or other compounds. chemimpex.comchemimpex.com this compound could be used to create functionalized polymers or to modify surfaces for applications in biosensors and diagnostic tools, where the fluorine atom could also serve as a useful NMR or imaging probe. chemimpex.com

Fluorinated Nanomaterials: The "fluorous effect"—the tendency of highly fluorinated molecules to segregate from non-fluorinated ones—can be harnessed to create novel nanomaterials. acs.org By incorporating this compound into peptides or polymers, researchers can create materials with distinct fluorinated domains, leading to unique self-assembly behaviors and materials with tailored surface properties.

Integration into Complex Supramolecular Assemblies and Systems Chemistry

Supramolecular chemistry involves the design of complex chemical systems from molecular components held together by non-covalent interactions. The ability of this compound to participate in specific intermolecular interactions makes it a prime candidate for building sophisticated supramolecular architectures.

The assembly process is often dominated by π-π stacking interactions between aromatic groups. nih.govnih.gov Both the fluorenyl ring of the Fmoc group and the fluorobenzyl side chain are key players in this context.

Key emerging directions include:

Tuning Supramolecular Polymers: The self-assembly of Fmoc-amino acids can be considered a form of supramolecular polymerization. researchgate.net The fluorine atom on the benzyl ring modifies its electronic properties, which in turn alters the π-π stacking interactions compared to an unsubstituted benzyl group. vulcanchem.com This provides a subtle yet powerful mechanism for tuning the strength and geometry of these interactions, allowing for precise control over the formation and properties of the resulting supramolecular polymers. mdpi.comrsc.org

Responsive and Adaptive Systems: By designing systems that combine this compound with other molecular components, it may be possible to create materials that respond to external stimuli (e.g., light, pH, enzymes). For example, enzymatic removal of a phosphate (B84403) group from a co-assembling molecule has been shown to trigger the reconfiguration of nanostructures. mdpi.com This opens the door to creating "smart" materials and systems with switchable properties.

Hierarchical Self-Assembly: The interplay between different non-covalent forces (hydrogen bonding, π-π stacking, fluorous interactions) can lead to the formation of complex, hierarchically ordered structures. mdpi.com Understanding and controlling these interactions will allow researchers to build intricate, multi-component assemblies from the molecular level up, a foundational goal of systems chemistry. The unique combination of interaction motifs present in this compound makes it a fascinating building block for exploring these complex systems.

Q & A

Basic Research Questions

Q. How is N-Fmoc-N-(2-fluorobenzyl)-glycine synthesized, and what coupling agents are optimal for its incorporation into peptides?

  • Methodological Answer : The synthesis typically involves introducing the Fmoc and 2-fluorobenzyl groups to glycine via sequential protection. For example, Fmoc-Cl is used for Fmoc protection under alkaline conditions (e.g., sodium bicarbonate in THF) . Coupling agents like HATU or DIC/HOBt are recommended for SPPS integration due to their efficiency in minimizing racemization . Post-synthesis, purification via reverse-phase HPLC ensures high purity (>95%) .

Q. What are the recommended storage conditions and handling protocols for this compound to prevent degradation?

  • Methodological Answer : Store as a lyophilized powder at -20°C in airtight containers, avoiding freeze-thaw cycles. Short-term use (1 week) permits storage at 4°C. For handling, use PPE (gloves, lab coat) and work in a fume hood to prevent moisture absorption and oxidative degradation .

Advanced Research Questions

Q. How can researchers address solubility challenges of this compound in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Solubility in SPPS solvents (e.g., DMF or DCM) may be hindered by the hydrophobic 2-fluorobenzyl group. Pre-dissolve the compound in minimal DMSO (10% v/v) before adding to the resin-bound peptide. Alternatively, use mixed solvents like THF/DMF (1:4) to enhance solubility without compromising coupling efficiency .

Q. What analytical techniques are most effective for verifying the structural integrity of this compound during peptide assembly?

  • Methodological Answer : Use LC-MS (ESI or MALDI-TOF) to confirm molecular weight and detect impurities. For stereochemical validation, compare 1H^{1}\text{H}-NMR and 19F^{19}\text{F}-NMR spectra with reference standards. High-resolution mass spectrometry (HRMS) resolves isotopic patterns, ensuring accurate mass confirmation .

Q. How does the 2-fluorobenzyl modification influence the steric and electronic properties of glycine in peptide backbone design compared to other benzyl derivatives?

  • Methodological Answer : The 2-fluorobenzyl group introduces steric hindrance and electron-withdrawing effects, altering peptide conformation and stability. Computational modeling (DFT) and circular dichroism (CD) spectroscopy reveal reduced flexibility compared to non-fluorinated benzyl derivatives (e.g., N-Fmoc-N-benzyl-glycine) and enhanced resistance to enzymatic cleavage .

Q. What strategies mitigate premature Fmoc deprotection when using this compound under standard SPPS conditions?

  • Methodological Answer : Premature deprotection can occur due to residual piperidine or base exposure. Optimize deprotection steps by using 20% piperidine in DMF for ≤2 minutes and immediately neutralizing with acetic acid. Monitor Fmoc removal via UV absorbance at 301 nm .

Q. How can conflicting NMR spectral data for this compound derivatives be resolved during structural characterization?

  • Methodological Answer : Discrepancies in 13C^{13}\text{C}-NMR signals (e.g., carbonyl or fluorinated aromatic peaks) may arise from rotameric equilibria. Use variable-temperature NMR (VT-NMR) to slow conformational exchange. For 19F^{19}\text{F}-NMR, reference external standards (e.g., CFCl3_3) to assign fluorine environments accurately .

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